2-Methoxypentan-1-amine
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Overview
Description
2-Methoxypentan-1-amine is an organic compound with the molecular formula C6H15NO It is a primary amine with a methoxy group attached to the second carbon of the pentane chain
Mechanism of Action
Target of action
Amines often interact with proteins in the body, including enzymes and receptors. The specific targets of an amine depend on its structure and properties .
Mode of action
Amines can act as neurotransmitters, signaling molecules that transmit messages across nerve cells. They can bind to specific receptors on the surface of cells, triggering a response inside the cell .
Biochemical pathways
Amines are involved in numerous biochemical pathways. For example, they play a key role in the synthesis and degradation of amino acids, the building blocks of proteins .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of amines depend on their specific structures. Generally, amines can be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of action
The effects of amines at the molecular and cellular level can vary widely, depending on the specific amine and its targets. Effects can range from changes in cell signaling and metabolism to alterations in gene expression .
Action environment
The action, efficacy, and stability of amines can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
As a primary aliphatic amine, it is likely to participate in reactions typical of this class of compounds These could include interactions with enzymes, proteins, and other biomolecules
Molecular Mechanism
As a primary aliphatic amine, it could potentially interact with biomolecules through binding interactions, potentially influencing enzyme activity or gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is stable at 4 degrees Celsius .
Metabolic Pathways
The metabolic pathways involving 2-Methoxypentan-1-amine are not well-characterized. As a primary aliphatic amine, it could potentially be involved in a variety of metabolic reactions
Transport and Distribution
It could potentially interact with various transporters or binding proteins, influencing its localization or accumulation within cells
Subcellular Localization
The subcellular localization of this compound is not well-characterized. It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxypentan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of 2-methoxypentan-1-one. This process typically employs ammonia or a primary amine as the nitrogen source and a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as the protection of functional groups, selective reduction, and purification through distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxypentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly employed.
Substitution: Nucleophiles such as halides or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with different functional groups
Scientific Research Applications
2-Methoxypentan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins
Comparison with Similar Compounds
2-Methoxyethylamine: Similar structure but with a shorter carbon chain.
2-Methoxypropylamine: Similar structure with a propyl chain instead of a pentyl chain.
2-Methoxybutylamine: Similar structure with a butyl chain.
Uniqueness: 2-Methoxypentan-1-amine is unique due to its specific chain length and the position of the methoxy group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-methoxypentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-3-4-6(5-7)8-2/h6H,3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKWGVDPVJGCEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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